molecular formula C6H7NO2 B593904 5-Ethylisoxazole-3-carboxaldehyde CAS No. 1368365-43-8

5-Ethylisoxazole-3-carboxaldehyde

Cat. No.: B593904
CAS No.: 1368365-43-8
M. Wt: 125.127
InChI Key: PEIUQQRFQZZTDD-UHFFFAOYSA-N
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Description

5-Ethylisoxazole-3-carboxaldehyde is a heterocyclic organic compound featuring an isoxazole ring substituted with an ethyl group at the 5-position and a formyl group at the 3-position. Isoxazoles are known for their electron-rich nature, with an oxygen atom adjacent to a nitrogen atom in the five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoxazole-3-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods: Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylisoxazole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a primary alcohol.

    Substitution: The ethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products:

    Oxidation: 5-Ethylisoxazole-3-carboxylic acid.

    Reduction: 5-Ethylisoxazole-3-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Ethylisoxazole-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylisoxazole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    Isoxazole: The parent compound with no substituents.

    5-Methylisoxazole-3-carboxaldehyde: Similar structure with a methyl group instead of an ethyl group.

    3,5-Dimethylisoxazole: Isoxazole ring with two methyl groups.

Uniqueness: 5-Ethylisoxazole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the formyl group at the 3-position allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-ethyl-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6-3-5(4-8)7-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIUQQRFQZZTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368365-43-8
Record name 5-ethyl-1,2-oxazole-3-carbaldehyde
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